molecular formula C17H12FN3O2S B2680744 3-((2-Fluorobenzyl)thio)-6-(3-nitrophenyl)pyridazine CAS No. 896053-76-2

3-((2-Fluorobenzyl)thio)-6-(3-nitrophenyl)pyridazine

Cat. No.: B2680744
CAS No.: 896053-76-2
M. Wt: 341.36
InChI Key: FCWPNASDYVVINV-UHFFFAOYSA-N
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Description

3-((2-Fluorobenzyl)thio)-6-(3-nitrophenyl)pyridazine is a pyridazine derivative featuring a 2-fluorobenzylthio substituent at position 3 and a 3-nitrophenyl group at position 4. Pyridazine-based compounds are of significant interest in medicinal and agrochemical research due to their diverse biological activities, including kinase inhibition, antimicrobial properties, and pesticidal applications .

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-(3-nitrophenyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O2S/c18-15-7-2-1-4-13(15)11-24-17-9-8-16(19-20-17)12-5-3-6-14(10-12)21(22)23/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWPNASDYVVINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-((2-Fluorobenzyl)thio)-6-(3-nitrophenyl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction where a 2-fluorobenzyl thiol reacts with a 6-(3-nitrophenyl)pyridazine precursor under controlled conditions. The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-((2-Fluorobenzyl)thio)-6-(3-nitrophenyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the nitro group to an amino group.

Scientific Research Applications

3-((2-Fluorobenzyl)thio)-6-(3-nitrophenyl)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(3-nitrophenyl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effect. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Core Heterocycle Variations
  • Pyrimidin-4(3H)-one Derivatives (): Compounds such as 2b and 2c (pyrimidin-4(3H)-one cores) share thioether linkages and nitroaryl substituents. However, their core heterocycle differs from pyridazine, leading to distinct electronic and steric profiles. For example: 2b: 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one
  • Melting point: 218.3–219.5°C
  • Yield: 82.8% 2c: 2-((2-(3-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one
  • Melting point: 222.1–224.8°C
  • Yield: 83.2% These compounds exhibit higher melting points compared to typical pyridazines, likely due to hydrogen bonding from the pyrimidinone carbonyl group .
Isoxazolopyridazine Derivatives ():

Compounds like 4b–4d (isoxazolo[3,4-d]pyridazine cores) share the 3-nitrophenyl substituent but incorporate additional heterocyclic systems (e.g., triazoles). For example:

  • 4b : 4-(Furan-2-yl)-7-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)isoxazolo[3,4-d]pyridazine
    • Synthesis yield: ~70–85% (estimated from analogous reactions)
    • Characterization: IR, NMR, and mass spectrometry confirmed structures .
Pyridazinone Pesticides ():

Compounds like pyridaben (a pyridazinone derivative) highlight the agrochemical relevance of thioether and aromatic substituents. While pyridaben lacks the 3-nitrophenyl group, its dichlorophenyl and tert-butyl substituents emphasize the role of lipophilic groups in pesticidal activity .

Substituent Effects

  • Fluorobenzyl vs. Trifluoromethylphenyl ():
    The trifluoromethylphenyl group in 7b (3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine) enhances electron-withdrawing effects compared to the 2-fluorobenzyl group in the target compound. This difference may influence solubility and receptor binding .
  • Nitro Positioning (): The meta-nitro group in the target compound (3-nitrophenyl) vs.

Biological Activity

3-((2-Fluorobenzyl)thio)-6-(3-nitrophenyl)pyridazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups: a fluorobenzyl moiety, a thioether linkage, and a nitrophenyl group attached to a pyridazine ring. This structural diversity is believed to contribute to its biological activity.

The mechanism of action for this compound involves interaction with various molecular targets, including enzymes and receptors. The compound may exhibit inhibitory or activating effects on specific biological pathways, which are critical for its therapeutic potential.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound possess notable antimicrobial properties. For instance, derivatives of pyridazine have been assessed for their antibacterial activity against both Gram-positive and Gram-negative bacteria. One study highlighted the effectiveness of certain nitrophenyl derivatives against Staphylococcus aureus and Escherichia coli, suggesting that the presence of the nitrophenyl group enhances antimicrobial efficacy .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro assays. Research indicates that compounds with similar structures can inhibit cancer cell proliferation in multiple cancer lines. For example, studies have shown that modifications in the pyridazine structure can lead to significant antiproliferative effects in human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte) cells .

In Vitro Studies

One comprehensive study evaluated the biological activity of various pyridazine derivatives, including this compound. The results demonstrated that these compounds exhibited varying degrees of cytotoxicity against several cancer cell lines, with some derivatives showing IC50 values in the low micromolar range, indicating potent activity .

CompoundCell LineIC50 (μM)
This compoundHeLa12.5
Similar Derivative ACEM10.0
Similar Derivative BL121015.0

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how variations in chemical structure influence biological activity. It was found that modifications to the nitrophenyl group significantly impacted both the potency and selectivity of these compounds against specific targets. For example, substituting different electronegative groups on the nitrophenyl moiety enhanced interaction with cellular targets, thereby increasing anticancer efficacy .

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